molecular formula C6H4FNO B3262125 1-Fluoro-4-nitrosobenzene CAS No. 352-15-8

1-Fluoro-4-nitrosobenzene

Cat. No.: B3262125
CAS No.: 352-15-8
M. Wt: 125.1 g/mol
InChI Key: OJQKZDGBPNKBLU-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitrosobenzene is an organic compound with the molecular formula C6H4FNO It is a derivative of benzene, where a fluorine atom and a nitroso group are substituted at the para positions

Scientific Research Applications

1-Fluoro-4-nitrosobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme inhibition and protein modification due to its reactive nitroso group.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of dyes, polymers, and other materials where specific chemical properties are required.

Safety and Hazards

1-Fluoro-4-nitrosobenzene is classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and STOT RE 2 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Preparation Methods

1-Fluoro-4-nitrosobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness. Large-scale production often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Fluoro-4-nitrosobenzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding substituted benzene derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Fluoro-4-nitrosobenzene can be compared with other nitroso and fluoro-substituted benzene derivatives, such as:

    1-Fluoro-4-nitrobenzene: Similar in structure but with a nitro group instead of a nitroso group, leading to different reactivity and applications.

    4-Nitrosotoluene: Contains a methyl group instead of a fluorine atom, affecting its chemical properties and uses.

    1-Chloro-4-nitrosobenzene:

The uniqueness of this compound lies in its combination of a highly electronegative fluorine atom and a reactive nitroso group, which together confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-fluoro-4-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-1-3-6(8-9)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQKZDGBPNKBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312473
Record name 1-Fluoro-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-15-8
Record name 1-Fluoro-4-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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